2-Bromo-1-(bromomethyl)-4-methylbenzene
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Overview
Description
2-Bromo-1-(bromomethyl)-4-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 1st positions of the benzene ring and the methyl group, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(bromomethyl)-4-methylbenzene can be synthesized through several methods. One common method involves the bromination of 4-methyltoluene (p-xylene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of bromine and iron(III) bromide as reagents is common, and the reaction is carefully monitored to prevent over-bromination and ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 2-Bromo-1,4-bis(bromomethyl)benzene
Uniqueness
2-Bromo-1-(bromomethyl)-4-methylbenzene is unique due to the specific positioning of the bromine atoms and the methyl group on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other brominated toluene derivatives. The presence of both bromine atoms and a methyl group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWEVXOEHKTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75366-14-2 |
Source
|
Record name | 2-bromo-1-(bromomethyl)-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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